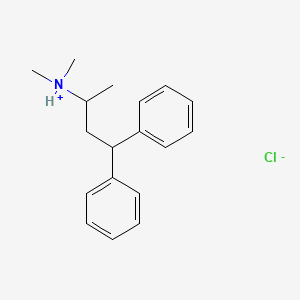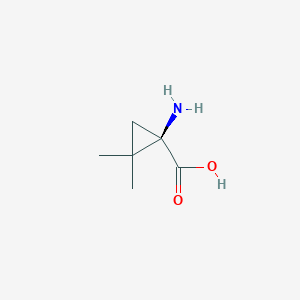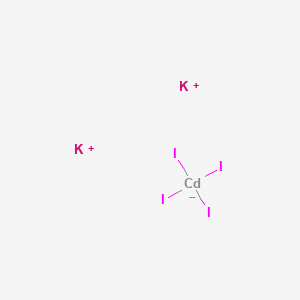
potassium tetraiodocadmate(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetraiodocadmate(II) is an inorganic compound with the molecular formula ( \text{K}_2[\text{CdI}_4] ). It consists of cadmium in the +2 oxidation state coordinated by four iodide ions, forming a tetrahedral structure. This compound is known for its unique properties and applications in various fields, including analytical chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tetraiodocadmate(II) can be synthesized by reacting cadmium iodide with potassium iodide in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of cadmium iodide and potassium iodide in water, followed by recrystallization at low temperatures to obtain the desired compound .
Industrial Production Methods: Industrial production of potassium tetraiodocadmate(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation and Reduction: Potassium tetraiodocadmate(II) can undergo redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The iodide ions in potassium tetraiodocadmate(II) can be substituted by other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or zinc can act as reducing agents.
Substitution Reactions: Ligands such as ethylenediamine or ammonia can be used to replace iodide ions.
Major Products Formed:
Oxidation: Formation of cadmium oxide or cadmium iodate.
Reduction: Formation of elemental cadmium.
Substitution: Formation of cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium tetraiodocadmate(II) has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of alkaloids, amines, and other nitrogen-containing compounds.
Material Science: Employed in the synthesis of cadmium-based materials with unique optical and electronic properties.
Electrochemistry: Utilized in the development of cadmium ion-selective electrodes for the detection of cadmium ions in various samples.
Wirkmechanismus
The mechanism of action of potassium tetraiodocadmate(II) involves the interaction of cadmium ions with target molecules or ions. The cadmium ion can form coordination complexes with various ligands, influencing the chemical and physical properties of the resulting compounds. These interactions are crucial in applications such as ion-selective electrodes and analytical reagents.
Vergleich Mit ähnlichen Verbindungen
Potassium tetrachloroplatinate(II): Similar in structure but contains platinum instead of cadmium.
Tris(ethylenediamine)nickel(II) tetraiodocadmate(II): Contains nickel and ethylenediamine ligands in addition to cadmium and iodide.
Uniqueness: Potassium tetraiodocadmate(II) is unique due to its specific coordination environment and the presence of cadmium, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in analytical and material science applications.
Eigenschaften
Molekularformel |
CdI4K2 |
|---|---|
Molekulargewicht |
698.23 g/mol |
IUPAC-Name |
dipotassium;tetraiodocadmium(2-) |
InChI |
InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
InChI-Schlüssel |
YQVIWQPWFCZTFS-UHFFFAOYSA-J |
Kanonische SMILES |
[K+].[K+].[Cd-2](I)(I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



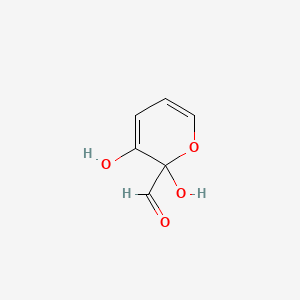
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
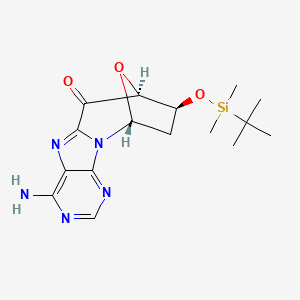
![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)

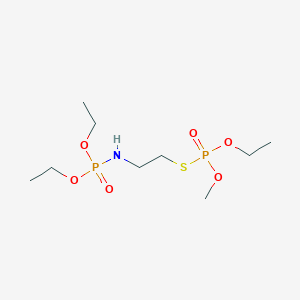
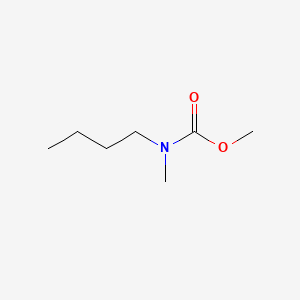
![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
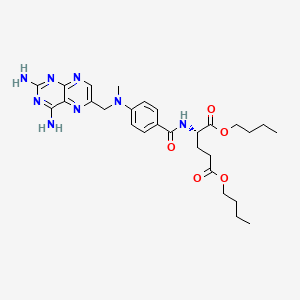
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
